2-(Naphthalene-2-sulfonamido)benzamide
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Overview
Description
2-(Naphthalene-2-sulfonamido)benzamide is a chemical compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound has garnered attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-2-sulfonamido)benzamide typically involves the amidation of benzamides with sulfonyl azides. One efficient method is the iridium-catalyzed ortho-selective carbon–hydrogen amidation of benzamides with sulfonyl azides in ionic liquids . This protocol offers moderate to excellent chemical yields, exclusive regioselectivities, and good functional group tolerance under mild conditions in the open air .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is available from various suppliers, indicating that it can be produced on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalene-2-sulfonamido)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl azides for amidation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, amidation with sulfonyl azides yields sulfonamido derivatives, while reduction with lithium aluminum hydride produces amine derivatives .
Scientific Research Applications
2-(Naphthalene-2-sulfonamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological processes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalene-2-sulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been designed based on the structures of PPARγ partial agonists and acetylcholinesterase inhibitors, aiming for a multi-target approach for the therapy of diseases like Alzheimer’s and diabetes . The presence of a naphthalene-sulfonamide group and a benzamide group allows possible inhibitory activity against fatty acid amide hydrolase, involved in neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Designed for a multi-target approach for the therapy of elderly diseases, such as diabetes and Alzheimer’s disease.
(S)-2-{Methyl-[2-(Naphthalene-2-Sulfonylamino)-5-(Naphthalene-2-Sulfonyloxy)-Benzoyl]-Amino}-Succinicacid: Explored for its potential therapeutic applications.
Uniqueness
2-(Naphthalene-2-sulfonamido)benzamide is unique due to its specific structural features, which allow it to interact with multiple molecular targets and pathways. Its combination of a naphthalene-sulfonamide group and a benzamide group provides it with distinct chemical and biological properties that make it valuable for various scientific research applications .
Properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-17(20)15-7-3-4-8-16(15)19-23(21,22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVAHNPIMLUQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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